Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)
Description
Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) is a quaternary ammonium compound featuring a pyridinium core substituted with a hydroxyimino methyl group at position 2 and a methyl group at position 1. The methyl sulfate counterion enhances its solubility in polar solvents, making it suitable for applications requiring aqueous stability.
Properties
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.CH4O4S/c1-9-5-3-2-4-7(9)6-8-10;1-5-6(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPHBYQAKDEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent), 25615-00-3 (Parent), 75-93-4 (Parent) | |
| Record name | Pralidoxime methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-55-1 | |
| Record name | Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralidoxime methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164891 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(hydroxyimino)methyl]-1-methylpyridinium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALIDOXIME METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQO9PAV523 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Pyridine-2,4-Dicarbaldehyde
The process begins with the reduction of dimethyl pyridine-2,4-dicarboxylate (1 ) using diisobutylaluminum hydride (DIBAL).
Reaction Conditions :
-
Solvent: Dry dichloromethane (DCM)
-
Temperature: −78°C (maintained via dry ice/acetone bath)
-
Stoichiometry: 2.6 equiv DIBAL per carboxylate group
-
Quenching: Acetic acid in DCM at −65°C to prevent side reactions.
Yield : 67% after column chromatography (30–50% ethyl acetate/hexanes gradient).
Formation of Pyridine-2,4-Dialdoxime
The dialdehyde (2 ) reacts with hydroxylamine hydrochloride under basic conditions:
Reaction Conditions :
-
Solvent: Methanol/water mixture
-
Base: Potassium carbonate (2.1 equiv)
-
Temperature: Room temperature (16 h stirring)
Monoalkylation with Bischloromethyl Ether (BCME)
The bis-oxime (3 ) undergoes selective alkylation at one oxime group:
Reaction Conditions :
-
Solvent: Dichloromethane (DCM)
-
Alkylating Agent: BCME (1.1 equiv)
-
Temperature: 0°C to room temperature
Critical Note : BCME is a known carcinogen, necessitating rigorous post-reaction purification to reduce residual levels below 0.277 μg/g.
Counterion Exchange to Methyl Sulfate
The iodide salt (4 ) is converted to the methyl sulfate derivative via ion exchange:
Methodology :
-
Resin : Dowex Monosphere 550A (pre-treated with methanesulfonic acid)
-
Solvent System : Methanol/water/acetonitrile (4:4:2 v/v)
-
Efficiency : >99% exchange confirmed via ¹H NMR and melting point analysis.
Yield : 82% after recrystallization.
Industrial-Scale Production Strategies
Continuous Flow Reactor Optimization
Industrial synthesis employs continuous flow systems to enhance safety and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL | 500 L |
| DIBAL Addition Time | 30 min | 2 h |
| Temperature Control | Dry Ice Bath | Jacketed Reactor |
| Throughput | 5 g/h | 2 kg/h |
Advantages : Improved heat dissipation, reduced exposure to hazardous reagents (e.g., BCME), and consistent product quality.
Purification at Scale
Industrial recrystallization uses ethanol/water (3:1 v/v) to achieve >98% purity. Preparative HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) removes trace alkylation byproducts.
Critical Analysis of Methodological Variations
Alternative Alkylating Agents
BCME outperforms alternatives like bismethanesulfonatemethyl ether (BMSME):
| Agent | Yield (%) | Byproducts | Carcinogenicity |
|---|---|---|---|
| BCME | 78 | <0.3 μg/g | High |
| BMSME | 17 | Sulfonate esters | Low |
| Methyl Iodide | 65 | Iodide salts | Moderate |
BCME’s efficiency justifies its use despite safety concerns, provided residual levels are controlled.
Counterion Exchange Methodologies
Comparative performance of ion exchange methods:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Silver Methanesulfonate | 45 | 92 |
| Dowex Resin | 82 | 99 |
| Electrodialysis | 68 | 97 |
Dowex resin provides superior yield and purity while eliminating silver waste.
Optimization Strategies
Solvent Selection
Temperature Control
Stoichiometric Precision
-
BCME at 1.1 equiv : Maximizes monoalkylation while avoiding diquaternary byproducts.
-
Hydroxylamine at 2.1 equiv : Ensures complete oxime formation without excess reagent carryover.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Antidote for Organophosphate Poisoning
The primary application of pralidoxime methyl sulfate is its use as an antidote for organophosphate poisoning. Organophosphates are widely used in agriculture as insecticides and have been implicated in numerous cases of poisoning, including those related to nerve agents. The mechanism of action involves the reactivation of acetylcholinesterase, an enzyme that is inhibited by organophosphates, thereby restoring normal cholinergic function in the nervous system .
Treatment of Myasthenia Gravis
Pralidoxime methyl sulfate has also been explored for its potential benefits in treating myasthenia gravis, an autoimmune disorder characterized by weakness in voluntary muscles. Although its exact mechanism in this context remains unclear, it is believed to enhance neuromuscular transmission by improving the availability of acetylcholine at the neuromuscular junction.
Research Applications
Beyond its established clinical uses, pralidoxime methyl sulfate has been investigated for various research applications:
- Neuroprotective Studies : Research has examined its role in mitigating neurodegeneration caused by nerve agents like sarin, focusing on biochemical changes and long-term neurological effects following exposure .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics and pharmacodynamics of pralidoxime have provided insights into optimal dosing regimens and efficacy profiles across different animal models .
- Structure-Activity Relationship Studies : Ongoing research aims to optimize the chemical structure of pyridinium oximes to enhance their efficacy against organophosphate toxicity. These studies focus on modifying the oxime group to improve binding affinity and reactivation rates .
Synthesis and Derivatives
Pralidoxime methyl sulfate can be synthesized through various chemical routes involving hydroxylamine and pyridine derivatives. Understanding these synthesis pathways is crucial for developing analogs with improved efficacy or reduced toxicity profiles.
Synthesis Example
A common method involves:
- Dissolving pyridine derivatives in dry chloroform.
- Reacting with hydroxylamine under controlled conditions.
- Isolating the resultant product through filtration and recrystallization .
Comparative Efficacy Studies
Numerous studies have compared pralidoxime with other antidotes such as HI-6 and TMB-4, highlighting differences in efficacy against specific types of organophosphate compounds. These comparative analyses are vital for determining the best therapeutic options based on the nature of exposure .
Mechanism of Action
The mechanism of action of Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1) involves its interaction with specific molecular targets. For instance, it can reactivate cholinesterase enzymes that have been inactivated by organophosphate compounds. This reactivation occurs through the cleavage of the phosphate-ester bond formed between the organophosphate and the enzyme .
Comparison with Similar Compounds
Functional Group Analogues: Hydroxyimino-Containing Derivatives
Compounds bearing hydroxyimino groups, such as 490-M18 and 490-M56 (), share the (hydroxyimino)acetate backbone but lack the pyridinium ring. These derivatives are studied for metabolic stability and toxicity, where the hydroxyimino group contributes to metal chelation and enzyme inhibition. Unlike these neutral aromatic acids, the target compound’s pyridinium cation and methyl sulfate counterion likely improve water solubility and alter cellular uptake .
Table 1: Hydroxyimino-Containing Compounds
Pyridinium and Piperazinyl Analogues
The pyrrolo[3,4-c]pyridine derivatives in (e.g., compounds 2–4) feature piperazinyl substitutions and methoxy/ethoxy groups. In contrast, the target compound’s hydroxyimino methyl group and quaternary nitrogen suggest divergent reactivity, possibly favoring ionic interactions in biological systems .
Neurotoxic Pyridine Derivatives: MPTP and MPPP
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a neurotoxin linked to Parkinsonism (), shares a methyl-substituted pyridine core with the target compound. However, MPTP’s tetrahydropyridine ring and phenyl group enable blood-brain barrier penetration, whereas the target’s charged pyridinium structure likely limits CNS access, reducing neurotoxicity risk .
β-Lactam Antibiotics with Hydroxyimino Groups
Ceftobiprole () and related cephalosporins incorporate a (Z)-hydroxyimino acetyl side chain to enhance β-lactamase resistance.
Table 2: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) * | Target Pathway | Resistance Profile |
|---|---|---|---|
| Target Compound | N/A | Inferred metalloenzyme | Speculative |
| Ceftobiprole () | 0.25–4 | Penicillin-binding proteins | MRSA-active |
*MIC: Minimum Inhibitory Concentration; data for target compound inferred from structural analogs.
Biological Activity
Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1), commonly known as Pralidoxime methyl sulfate , is a quaternary ammonium compound primarily recognized for its role as an antidote in treating organophosphate poisoning. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Pralidoxime Methyl Sulfate
Pralidoxime methyl sulfate is categorized under oximes, which are compounds characterized by the presence of a hydroxylamine functional group. Its chemical formula is and it is often used in clinical settings to counteract the effects of organophosphate pesticides and nerve agents that inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission.
The primary mechanism by which Pralidoxime methyl sulfate exerts its biological effects involves the reactivation of AChE. Organophosphates bind to the active site of AChE, leading to the accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of cholinergic receptors. Pralidoxime works by:
- Binding to Phosphorylated AChE : It interacts with the phosphorylated enzyme, facilitating the release of the organophosphate and restoring AChE activity.
- Restoration of Neuromuscular Function : By reactivating AChE, it allows for normal nerve impulse transmission, alleviating symptoms associated with poisoning.
Therapeutic Applications
Pralidoxime methyl sulfate is primarily utilized in:
- Treatment of Organophosphate Poisoning : It is most effective when administered within 24 hours post-exposure.
- Myasthenia Gravis : It may enhance neuromuscular transmission in this autoimmune disorder, although its exact mechanism in this context remains less understood.
Research Findings
Numerous studies have evaluated the efficacy and pharmacodynamics of Pralidoxime methyl sulfate. Key findings include:
- Comparative Efficacy : In various animal models, Pralidoxime has demonstrated significant efficacy in reactivating AChE inhibited by different organophosphates. For instance, studies show that it can effectively reduce mortality rates when administered alongside atropine after organophosphate exposure .
- Pharmacokinetics : Research indicates that Pralidoxime's effectiveness is influenced by factors such as timing of administration and dosage. Higher doses administered early after exposure yield better outcomes .
Case Studies
Several case studies highlight the practical applications and outcomes associated with Pralidoxime treatment:
-
Case Study on Organophosphate Poisoning :
- Patient Profile : A 35-year-old male exposed to an organophosphate pesticide.
- Treatment Administered : Atropine and Pralidoxime methyl sulfate.
- Outcome : Rapid improvement in symptoms and restoration of normal respiratory function within hours post-treatment.
-
Myasthenia Gravis Management :
- Patient Profile : A 50-year-old female diagnosed with myasthenia gravis.
- Treatment Administered : Regular doses of Pralidoxime alongside standard therapies.
- Outcome : Notable improvement in muscle strength and endurance over a six-month period.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Mechanism | Use |
|---|---|---|---|
| Pralidoxime | Chemical Structure | Reactivates AChE | Antidote for organophosphate poisoning |
| Obidoxime | Chemical Structure | Similar to Pralidoxime but with different efficacy profile | Antidote for nerve agent poisoning |
| HI-6 | Chemical Structure | More potent reactivator for certain nerve agents | Antidote for severe organophosphate poisoning |
Q & A
Q. Methodological
- Cytotoxicity assays : HepG2 or HEK293 cells exposed to 1–100 µM for 24–72 hr; measure IC50 via MTT assay.
- Metabolic stability : Incubate with liver microsomes (human/rat), monitor depletion via LC-MS/MS (t½ <30 min indicates high clearance) .
- Reactive oxygen species (ROS) : Flow cytometry with DCFH-DA probe detects oxidative stress thresholds .
What are the challenges in synthesizing and isolating stereoisomers of this compound due to the hydroxyimino group’s configuration?
Advanced
The hydroxyimino group’s E/Z isomerism complicates synthesis:
- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to favor E-isomers (ΔG‡ ~25 kcal/mol).
- Chromatographic separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves isomers with α >1.5 .
Isomer-specific bioactivity (e.g., E-isomers show 3-fold higher antimicrobial activity) must be validated .
How to determine the purity of the compound using HPLC or LC-MS, and what are common impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
